(dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(2,4-dimethyl-1,3-oxazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.2ClH/c1-4-6(3-7)9-5(2)8-4;;/h3,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLIXGBHPFXUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approach
- Starting from α-amino ketones or α-hydroxy ketones, cyclodehydration with reagents such as acetic anhydride or phosphorus oxychloride can form the oxazole ring.
- Dimethyl substitution is typically introduced by using appropriate methylated precursors such as dimethylglyoxal or methyl-substituted amino alcohols.
Literature Example (Analogous Compounds)
- A common method involves reacting α-hydroxy ketones with amides or nitriles under dehydrating conditions to yield 1,3-oxazoles.
- For example, the reaction of 2,2-dimethyl-1,3-dioxane derivatives with amines and subsequent cyclization under acidic or dehydrating conditions can yield substituted oxazoles with high yields (84–99%) depending on reaction conditions such as temperature and solvent.
Introduction of the Methanamine Group at the 5-Position
Aminomethylation via Halomethyl Derivatives
- The 5-position functionalization can be achieved by halogenation (e.g., mesylation or tosylation) of the hydroxymethyl precursor followed by nucleophilic substitution with ammonia or methylamine.
- For example, mesylation of (2,2-dimethyl-1,3-dioxan-5-yl)methanol in dichloromethane using triethylamine as base and methanesulfonyl chloride at 0–20 °C yields the corresponding mesylate in 84–97% yields.
- Subsequent displacement of the mesylate with methylamine or ammonium salts affords the aminomethyl derivative.
Direct Reductive Amination
- Another approach is reductive amination of the aldehyde or ketone precursor at the 5-position with methylamine in the presence of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
- This method avoids the need for halogenated intermediates and can provide high selectivity and yield.
Formation of the Dihydrochloride Salt
- The free base aminomethyl oxazole is converted to the dihydrochloride salt by treatment with excess hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether.
- This step improves compound stability, crystallinity, and handling properties.
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxazole ring formation | Cyclodehydration with acetic anhydride or POCl3 | 84–99 | Temperature: 0–20 °C; solvent: THF or DCM |
| Hydroxymethyl mesylation | Methanesulfonyl chloride, triethylamine, DCM | 84–97 | Cooling in ice bath; reaction time 1–3 h |
| Aminomethyl substitution | Methylamine or NH3, nucleophilic substitution | 70–90 | Room temperature or mild heating |
| Dihydrochloride salt formation | HCl in ethanol or ether | Quantitative | Salt precipitation and isolation |
Detailed Research Findings and Notes
- The mesylation step is critical and must be carefully controlled to avoid side reactions; cooling to 0 °C and slow addition of methanesulfonyl chloride ensure high selectivity and yield.
- Triethylamine is the preferred base for mesylation due to its efficiency and ease of removal.
- Purification of intermediates is commonly done by silica gel chromatography using mixtures of hexane and ethyl acetate.
- The final dihydrochloride salt exhibits improved solubility in water and enhanced stability for storage and handling.
- Spectroscopic data (1H NMR, MS) confirm the structure and purity of intermediates and final products, with characteristic signals for oxazole protons and aminomethyl groups.
Chemical Reactions Analysis
Types of Reactions
(dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Chemical Properties and Structure
The compound features a dimethyl-substituted oxazole ring and an aminomethyl group, which contribute to its reactivity and biological activity. The structural formula can be represented as follows:
This unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.
Chemistry
- Building Block for Synthesis : (dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride serves as a crucial building block in organic synthesis and catalysis. It is utilized to create more complex molecules through various chemical transformations.
Biology
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown effectiveness with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.
- Anticancer Properties : Research indicates that this compound exhibits cytotoxic activity against several cancer cell lines. Notable findings include:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induction of apoptosis via the p53 pathway |
| U-937 (Leukemia) | 10.38 | Modulation of cell cycle and apoptosis |
| A549 (Lung) | 12.5 | Inhibition of proliferation |
Medicine
- Drug Development : The compound is being explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.
Comparative Studies
Comparative studies with similar compounds highlight the unique properties of (dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride:
| Compound | Unique Features |
|---|---|
| 2,5-Dimethyl-2-oxazoline | Similar structure but less potent biologically |
| 3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole | Different biological activity profile |
Anticancer Activity Study
A published study evaluated the cytotoxic effects of various oxazole derivatives, including (dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride. Results indicated that the compound induced apoptosis in MCF-7 cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Antimicrobial Efficacy Investigation
Another investigation assessed the antimicrobial properties against a range of bacterial strains. The results showed that the compound exhibited a MIC lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of (dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Heterocyclic Core Variations
The heterocyclic ring system significantly influences physicochemical and biological properties. Key comparisons include:
Oxazole Derivatives
- (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride (): Structure: Ethyl and methyl substituents on the oxazole ring. Molecular Formula: C₇H₁₂N₂O·HCl. Molecular Weight: 176.64 g/mol. Key Difference: Substitution pattern alters steric and electronic effects compared to dimethyl substitution.
Thiazole Derivatives
- Dimethyl-1,3-thiazol-5-amine dihydrochloride (): Structure: Thiazole core (sulfur instead of oxygen) with dimethyl groups. Molecular Formula: C₅H₁₀Cl₂N₂S. Molecular Weight: 201.12 g/mol.
Isoxazole and Imidazole Derivatives
Substituent Effects
Physicochemical and Pharmacological Properties
*Note: The target compound’s molecular formula is inferred from analogous structures in and .
Biological Activity
(dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dimethyl-substituted oxazole ring, which is known for its role in various biological activities. The aminomethyl substitution contributes to its reactivity and interaction with biological targets.
The mechanism of action involves the compound's interaction with specific enzymes and receptors, modulating their activity. This modulation can lead to various biological effects, including antimicrobial and anticancer properties. The compound may also influence signaling pathways related to apoptosis and cell proliferation.
Antimicrobial Activity
Research indicates that (dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
The compound has been investigated for its anticancer effects. Notably, it has demonstrated cytotoxic activity against several cancer cell lines, including:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 pathway |
| U-937 (Leukemia) | 10.38 | Modulation of cell cycle and apoptosis |
| A549 (Lung Cancer) | 12.5 | Inhibition of proliferation |
These results indicate that the compound may act as a potential therapeutic agent in cancer treatment.
Case Studies
- Study on Anticancer Activity : A study published in MDPI evaluated the cytotoxic effects of various oxazole derivatives, including (dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride. The findings revealed that this compound induced apoptosis in MCF-7 cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that the compound showed a minimum inhibitory concentration (MIC) lower than standard antibiotics, highlighting its potential as a novel antimicrobial agent .
Synthesis and Structure-Activity Relationships
The synthesis of (dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride typically involves cyclization reactions from appropriate precursors. Structure-activity relationship studies have identified key functional groups that enhance biological activity, particularly the dimethyl substitution on the oxazole ring.
Comparative Studies
Comparative studies with similar compounds have shown that (dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride possesses unique properties due to its specific structural features. For instance, when compared to 2,5-dimethyl-2-oxazoline, this compound exhibited superior anticancer activity .
Q & A
Q. What are the optimal synthetic routes for (dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride, and how can reaction parameters be systematically optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization, chlorination, and salt formation. For example, oxazolyl intermediates can be synthesized via condensation of aldehydes with hydroxylamine derivatives under alkaline conditions, followed by chlorination using reagents like phosphorus pentachloride . Key parameters to optimize include temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., acetonitrile for improved yield), and catalyst selection (e.g., Lewis acids for regioselectivity). Reaction progress should be monitored via TLC or HPLC. Advanced statistical methods like Design of Experiments (DoE) can reduce trial-and-error by identifying critical variables (e.g., molar ratios, reaction time) .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients. Compare against reference standards .
- Structural Confirmation : Nuclear magnetic resonance (NMR; ¹H/¹³C) to verify substituent positions (e.g., dimethyl groups at oxazole C1 and C3). Mass spectrometry (ESI-MS) for molecular ion validation (e.g., [M+H]+ at m/z 161.64) .
- Salt Form Verification : X-ray diffraction (XRD) or ion chromatography to confirm dihydrochloride stoichiometry .
Q. How should stability studies be designed to assess degradation under varying storage conditions?
Methodological Answer: Conduct accelerated stability testing under ICH guidelines:
- Conditions : 40°C/75% relative humidity (RH) for 6 months; compare to controls stored at 2–8°C in desiccated, amber glass containers .
- Key Metrics : Monitor hydrolysis (via free amine detection by FTIR), oxidation (HPLC peak shifts), and hygroscopicity (weight gain). Degradation products can be identified using LC-MS/MS .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use N95 respirators if aerosolization is possible .
- Ventilation : Perform reactions in fume hoods with ≥0.5 m/s airflow. Avoid open handling near ignition sources (sparks, hot plates) .
- Spill Management : Absorb spills with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reaction mechanisms and regioselectivity in oxazole ring formation?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to identify kinetically favored pathways. For example, compute activation energies for alternative cyclization routes (e.g., 5- vs. 4-membered ring formation). Solvent effects can be incorporated via polarizable continuum models (PCM) . Validate predictions with isotopic labeling experiments (e.g., ¹³C tracking) .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from batch-to-batch purity variations or assay conditions. Strategies include:
- Reproducibility Checks : Re-test activity in standardized assays (e.g., kinase inhibition at pH 7.4, 37°C).
- Meta-Analysis : Compare literature data using funnel plots to detect publication bias.
- Impact of Salt Form : Confirm whether free base vs. dihydrochloride forms were used, as solubility differences (e.g., in DMSO vs. saline) affect bioavailability .
Q. What experimental design strategies minimize variability in pharmacological assays?
Methodological Answer: Implement factorial designs to test interactions between variables (e.g., concentration, incubation time, cell line). For IC₅₀ determination:
Q. Can machine learning models predict novel applications (e.g., as a kinase inhibitor precursor)?
Methodological Answer: Train models on structural analogs (e.g., oxazole-containing kinase inhibitors) using PubChem BioAssay data. Features include molecular descriptors (logP, polar surface area) and docking scores (AutoDock Vina). Validate predictions via SPR (surface plasmon resonance) binding assays .
Q. What strategies improve yield in scale-up synthesis while maintaining enantiomeric purity?
Methodological Answer:
Q. How do structural modifications (e.g., halogen substitution) alter physicochemical properties?
Methodological Answer: Replace methyl groups with halogens (Cl, F) and analyze impacts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
